N-(4-bromo-2-fluorophenyl)-N'-(3-chloro-4-methoxybenzyl)thiourea
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Overview
Description
N-(4-bromo-2-fluorophenyl)-N'-(3-chloro-4-methoxybenzyl)thiourea, also known as BFTU, is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. BFTU belongs to the class of thioureas and has been studied for its effects on various biological processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-N'-(3-chloro-4-methoxybenzyl)thiourea involves the inhibition of various cellular processes such as angiogenesis, inflammation, and oxidative stress. This compound inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the formation of new blood vessels. This compound inhibits inflammation by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound reduces oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been shown to reduce the production of pro-inflammatory cytokines and inhibit angiogenesis. In vivo studies have shown that this compound has neuroprotective effects by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromo-2-fluorophenyl)-N'-(3-chloro-4-methoxybenzyl)thiourea in lab experiments is its potential therapeutic properties in various fields of research such as cancer, inflammation, and neurodegenerative diseases. This compound has been shown to have low toxicity and high selectivity towards cancer cells. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for N-(4-bromo-2-fluorophenyl)-N'-(3-chloro-4-methoxybenzyl)thiourea research. One direction is to study the potential of this compound as a therapeutic agent for various types of cancer. Another direction is to investigate the neuroprotective effects of this compound in animal models of neurodegenerative diseases. Additionally, further research is needed to explore the potential of this compound as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research for its potential therapeutic properties in various fields of research such as cancer, inflammation, and neurodegenerative diseases. This compound inhibits various cellular processes such as angiogenesis, inflammation, and oxidative stress. This compound has various biochemical and physiological effects on the body and has low toxicity and high selectivity towards cancer cells. However, its limited solubility in aqueous solutions is a limitation for its use in lab experiments. Further research is needed to explore the potential of this compound as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of N-(4-bromo-2-fluorophenyl)-N'-(3-chloro-4-methoxybenzyl)thiourea involves the reaction between 4-bromo-2-fluoroaniline and 3-chloro-4-methoxybenzyl isothiocyanate. The reaction is carried out in the presence of a base such as potassium carbonate and an organic solvent such as dimethylformamide. The resulting product is purified by column chromatography to obtain pure this compound.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-N'-(3-chloro-4-methoxybenzyl)thiourea has been studied for its potential therapeutic properties in various fields of research such as cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that this compound has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-[(3-chloro-4-methoxyphenyl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClFN2OS/c1-21-14-5-2-9(6-11(14)17)8-19-15(22)20-13-4-3-10(16)7-12(13)18/h2-7H,8H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHLLJFHQQKQHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=S)NC2=C(C=C(C=C2)Br)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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